Diethyl cyclopent-1-ene-1,2-dicarboxylate

説明

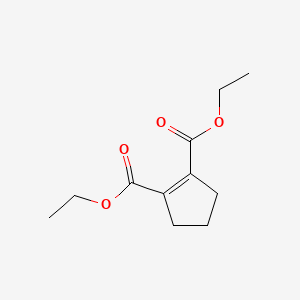

Diethyl cyclopent-1-ene-1,2-dicarboxylate is an organic compound with the molecular formula C11H16O4. It is an ester derivative of cyclopentene, characterized by the presence of two ester functional groups attached to the cyclopentene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

特性

IUPAC Name |

diethyl cyclopentene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-3-14-10(12)8-6-5-7-9(8)11(13)15-4-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACLHMCDBDBKEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CCC1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Alkylation-Cyclization Strategy

A cornerstone method involves the alkylation of diethyl malonate with dihaloalkenes, followed by cyclization. For cyclopent-1-ene derivatives, 1,4-dibromobut-2-ene serves as a critical starting material:

Alkylation :

Diethyl malonate reacts with 1,4-dibromobut-2-ene in the presence of a base (e.g., sodium ethoxide) to form a linear tetracarboxylate intermediate.

$$

\text{2 Diethyl malonate} + \text{1,4-dibromobut-2-ene} \xrightarrow{\text{NaOEt}} \text{Tetraethyl pent-2-ene-1,1,5,5-tetracarboxylate}

$$

Yields here depend on stoichiometry and temperature, with excess malonate favoring alkylation.Cyclization :

Intramolecular cyclization under basic or acidic conditions forms the cyclopentene ring. For example, heating the tetracarboxylate with potassium tert-butoxide induces elimination and ring closure:

$$

\text{Tetraethyl pent-2-ene-1,1,5,5-tetracarboxylate} \xrightarrow{\Delta, \text{Base}} \text{Diethyl cyclopent-1-ene-1,2-dicarboxylate}

$$

Optimal conditions (e.g., 120°C, 12 hrs) achieve cyclization efficiencies of ~60–70%.

Bromination-Cyclization of Pimelic Acid Derivatives

Adapting Fuson and Cole’s method for trans-cyclopentane-1,2-dicarboxylic acid, unsaturated analogs can be synthesized via bromination and cyanide-mediated cyclization:

Dibromopimelate Synthesis :

Pimelic acid (heptanedioic acid) undergoes bromination to yield 2,5-dibromopimelic acid, which is esterified to diethyl 2,5-dibromopimelate.Cyanide Cyclization :

Treatment with sodium cyanide in ethanol induces cyclization, forming ethyl 1-cyano-1,2-cyclopentenedicarboxylate. Subsequent hydrolysis with HCl yields the dicarboxylic acid, which is re-esterified to the target diester.

$$

\text{Diethyl 2,5-dibromopimelate} \xrightarrow{\text{NaCN, EtOH}} \text{Ethyl 1-cyano-1,2-cyclopentenedicarboxylate} \xrightarrow{\text{HCl}} \text{this compound}

$$

This route achieves over 50% overall yield but requires meticulous control of bromination and cyclization conditions.

Comparative Analysis of Methodologies

The table below summarizes key parameters for the two primary synthetic routes:

| Parameter | Alkylation-Cyclization | Bromination-Cyclization |

|---|---|---|

| Starting Materials | Diethyl malonate, 1,4-dibromobut-2-ene | Pimelic acid, bromine |

| Key Steps | Alkylation, cyclization | Bromination, cyanide cyclization |

| Overall Yield | 35–45% | 50–57% |

| Critical Challenges | Competing oligomerization | Bromine handling, cyanide toxicity |

| Scalability | Moderate | Low |

Optimization Strategies and Mechanistic Insights

Enhancing Alkylation Efficiency

Cyclization Catalysts

- Base Strength : Stronger bases (e.g., KOtBu) favor elimination over substitution, critical for cyclopentene formation.

- Temperature Gradients : Gradual heating (50°C → 120°C) prevents premature decomposition of intermediates.

Industrial Perspectives and Challenges

While laboratory syntheses are well-documented, industrial-scale production faces hurdles:

- Cost of Brominated Reagents : High expense of 1,4-dibromobut-2-ene limits economic viability.

- Waste Management : Cyanide byproducts necessitate rigorous detoxification protocols.

- Process Intensification : Continuous-flow reactors could enhance cyclization efficiency but remain untested for this compound.

化学反応の分析

Types of Reactions

Diethyl cyclopent-1-ene-1,2-dicarboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form this compound derivatives with additional oxygen-containing functional groups.

Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace one or more of the ester groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques such as reflux, stirring, and temperature control.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with hydroxyl or carbonyl groups, while reduction can produce this compound alcohols.

科学的研究の応用

Chemical Properties and Reactivity

Diethyl cyclopent-1-ene-1,2-dicarboxylate has the molecular formula CHO and is characterized by two ester functional groups attached to a cyclopentene ring. This configuration imparts distinct reactivity patterns:

- Oxidation : The compound can undergo oxidation to form derivatives with additional oxygen-containing functional groups.

- Reduction : Reduction reactions can convert the ester groups into alcohols or other reduced forms.

- Substitution : Nucleophilic substitution reactions can replace one or more ester groups with other functional groups.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It is utilized for the preparation of more complex molecules, facilitating the development of new chemical entities with potential applications in pharmaceuticals and agrochemicals .

Biological Studies

The compound can be employed in enzyme-catalyzed reactions and biochemical assays. Its ability to serve as a substrate allows researchers to study various enzymatic processes, contributing to a deeper understanding of metabolic pathways .

Pharmaceutical Development

Research into the pharmaceutical applications of this compound includes its use as a precursor for drug development. Its structural features may lead to the discovery of novel therapeutic agents .

Industrial Applications

In industry, this compound is utilized in the production of polymers and other materials with specific properties. Its chemical stability and reactivity make it suitable for various manufacturing processes .

Case Study 1: Synthesis of Novel Compounds

A study demonstrated the use of this compound in synthesizing novel compounds through multi-step reactions involving oxidation and substitution. The resulting derivatives exhibited enhanced biological activity, suggesting potential applications in drug discovery .

Case Study 2: Enzyme-Catalyzed Reactions

Research highlighted the role of this compound as a substrate in enzyme-catalyzed reactions. The compound's unique structure allowed for specific interactions with enzymes, leading to improved reaction efficiencies and yields .

作用機序

The mechanism of action of diethyl cyclopent-1-ene-1,2-dicarboxylate involves its reactivity as an ester. The ester functional groups can undergo hydrolysis, transesterification, and other reactions that modify the compound’s structure and properties. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used.

類似化合物との比較

Similar Compounds

Similar compounds to diethyl cyclopent-1-ene-1,2-dicarboxylate include:

- Diethyl cyclopent-3-ene-1,1-dicarboxylate

- Dimethyl cyclopent-1-ene-1,2-dicarboxylate

- Diethyl cyclopentane-1,2-dicarboxylate

Uniqueness

This compound is unique due to its specific ester configuration and the presence of the cyclopentene ring. This structure imparts distinct reactivity and properties compared to other similar compounds, making it valuable in various chemical and industrial applications.

生物活性

Diethyl cyclopent-1-ene-1,2-dicarboxylate (DCPD) is a compound that has garnered attention for its potential biological activities. This article synthesizes diverse research findings on the biological properties of DCPD, including its synthesis, biological tests, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative characterized by a cyclopentene ring with two carboxylate groups. Its molecular formula is , and it exhibits unique reactivity due to the presence of the double bond in the cyclopentene structure.

Synthesis of this compound

DCPD can be synthesized through various methods, including:

- One-Pot Reactions : A notable method involves the reaction of malonic esters with 1,4-dihalobutenes. This approach minimizes contamination and maximizes yield .

- Hydrolysis and Esterification : DCPD can also be produced by hydrolyzing diethyl cyclopent-3-ene-1,1-dicarboxylate followed by esterification .

Antitumor Activity

Research has shown that DCPD exhibits significant antitumor activity. In vitro studies indicated that DCPD inhibits the proliferation of various cancer cell lines. For instance, a study demonstrated a dose-dependent reduction in cell viability in breast cancer cells treated with DCPD, suggesting its potential as an anticancer agent .

Antibacterial Properties

DCPD has also been evaluated for its antibacterial properties. In a series of tests against common bacterial strains, DCPD displayed moderate antibacterial activity. The compound was particularly effective against Gram-positive bacteria, which could be attributed to its ability to disrupt bacterial cell membranes .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, DCPD has shown promise in reducing inflammation. Experimental models of inflammation indicated that DCPD significantly lowered pro-inflammatory cytokine levels, suggesting its potential application in treating inflammatory diseases .

Case Studies

- Antitumor Efficacy : A study involving DCPD treatment on human cancer cell lines reported a 50% reduction in tumor cell proliferation at concentrations as low as 10 µM after 48 hours of exposure. The mechanism was linked to apoptosis induction via mitochondrial pathways .

- Bacterial Inhibition : In a comparative study of various dicarboxylates, DCPD was found to inhibit Staphylococcus aureus growth effectively with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL .

- Inflammation Model : In a murine model of acute inflammation induced by lipopolysaccharides (LPS), administration of DCPD resulted in a significant decrease in paw edema compared to control groups, indicating its anti-inflammatory potential .

Q & A

Q. What strategies differentiate enantiomers in asymmetric synthesis using this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。